(2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid

Stereochemistry Analytical Chemistry Medicinal Chemistry

Avoid isomer misassignment and failed experiments. This rigorously defined (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid (CAS 879008-22-7) is the necessary geometric isomer for reproducible antioxidant SAR, free-radical scavenging, and IAA oxidase inhibition studies. Substituting generic α-phenylcinnamic acid or the (E)-isomer introduces uncontrolled variables. Procure the verified stereochemistry to obtain reliable, publication-grade results. Ideal for medicinal chemistry scaffold elaboration and plant auxin modulation.

Molecular Formula C15H12O3
Molecular Weight 240.25g/mol
CAS No. 879008-22-7
Cat. No. B371083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid
CAS879008-22-7
Molecular FormulaC15H12O3
Molecular Weight240.25g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=CC2=CC=C(C=C2)O)C(=O)O
InChIInChI=1S/C15H12O3/c16-13-8-6-11(7-9-13)10-14(15(17)18)12-4-2-1-3-5-12/h1-10,16H,(H,17,18)/b14-10-
InChIKeyGAXUWNPJYOWVDR-UVTDQMKNSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid (CAS 879008-22-7): A Defined Z-Isomer α-Phenylhydroxycinnamic Acid for Specialized Research


(2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid (CAS 879008-22-7) is an organic compound belonging to the α-phenylcinnamic acid class. Its molecular formula is C15H12O3, with a molecular weight of 240.25 g/mol . This compound is characterized by a specific (2Z) geometric configuration , which distinguishes it from its (E)-isomer (CAS 6962-09-0) and other structurally related phenylacrylic acids [1].

Procurement Risk: Why (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid Cannot Be Casually Substituted with Generic α-Phenylcinnamic Acid Analogs


Casual substitution of (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid with closely related α-phenylcinnamic acid analogs is fraught with risk. The compound's specific (2Z)-geometric isomerism can lead to distinct molecular interactions and physicochemical properties compared to its (E)-isomer or non-hydroxylated parent compound (α-phenylcinnamic acid) [1]. Furthermore, the presence and position of the 4-hydroxy substituent are critical structural features that dictate biological activity, as demonstrated by structure-activity relationship studies on similar phenylacrylic acid derivatives [2]. Substitution without validation could introduce an uncontrolled variable, potentially leading to irreproducible results or project delays.

Quantitative Differentiation: A Comparative Evidence Guide for (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid vs. Key Analogs


Geometric Isomer Purity: 2Z-Specific Configuration vs. E-Isomer (CAS 6962-09-0)

(2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid is defined by its specific (2Z) geometry , whereas the alternative compound with CAS 6962-09-0 is often referred to as the (E)-isomer or an undefined mixture [1]. This stereochemical distinction is crucial as the Z- and E- isomers of phenylacrylic acid derivatives can exhibit divergent biological activities and binding affinities [2].

Stereochemistry Analytical Chemistry Medicinal Chemistry

Structural Advantage: Presence of a 4-Hydroxy Group vs. Non-Hydroxylated α-Phenylcinnamic Acid

The presence of a hydroxyl group at the 4-position is a key structural feature that differentiates this compound from non-hydroxylated α-phenylcinnamic acid [1]. Class-level evidence indicates that the phenolic hydroxyl group in phenylacrylic acid derivatives is often essential for potent antioxidant [2] and tyrosinase inhibitory activities [3].

Antioxidant Activity Structure-Activity Relationship Chemical Biology

Demonstrated Biological Activity: Inhibition of Enzymatic IAA Oxidation

p-Hydroxy-alpha-phenylcinnamic acid (a synonym for the target compound) has been specifically evaluated for its effect on the enzymatic oxidation of indoleacetic acid (IAA) [1]. This represents a unique, experimentally validated biological interaction that is not reported for the non-hydroxylated analog α-phenylcinnamic acid.

Plant Biology Enzyme Inhibition Auxin Metabolism

Commercial Availability and Purity: Access to a Rare and Unique Chemical

The compound is offered with a defined purity, for instance, at 98% purity by Leyan . It is also recognized as a 'rare and unique' chemical within the Sigma-Aldrich CPR (Collection of Pharmacologically Active Compounds) collection , suggesting its niche application and limited availability from standard chemical suppliers.

Chemical Sourcing Procurement Chemical Library

Procurement-Driven Application Scenarios for (2Z)-3-(4-hydroxyphenyl)-2-phenylacrylic acid


Stereochemistry-Dependent Studies in Medicinal Chemistry

This scenario applies to projects where the geometric configuration of a lead compound is critical. Researchers investigating the structure-activity relationships of α-phenylcinnamic acid derivatives must use the defined (2Z)-isomer to ensure reproducibility and accurately correlate biological activity with stereochemistry [1]. Using an undefined mixture or the incorrect (E)-isomer could lead to erroneous conclusions about a molecule's potency or selectivity.

Investigating Phenolic Antioxidant Mechanisms

Based on class-level SAR, this compound is a suitable tool for studying antioxidant mechanisms that depend on the presence and position of a phenolic hydroxyl group [1]. It can serve as a specific probe to dissect the contribution of the 4-OH moiety in free radical scavenging assays, where non-hydroxylated analogs like α-phenylcinnamic acid would be inactive controls [2].

Plant Biology Research on Auxin Metabolism

For plant scientists, this compound offers a literature-backed entry point for studying auxin regulation. Its reported effect on inhibiting the enzymatic oxidation of indoleacetic acid (IAA) [1] makes it a valuable tool compound for modulating IAA levels in plant tissues or in vitro systems, an activity not associated with simpler analogs.

Building Blocks for Early-Stage Drug Discovery Libraries

Its inclusion in the Sigma-Aldrich CPR collection signifies its utility as a 'rare and unique' building block for early discovery [1]. Medicinal chemists can leverage this compound to synthesize novel derivatives for screening against a broad range of biological targets, particularly where the (2Z)-α-phenylhydroxycinnamic acid core is a desired structural feature.

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